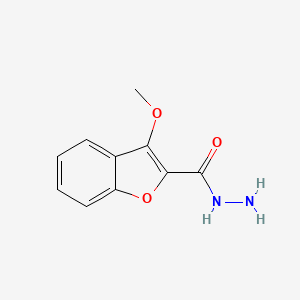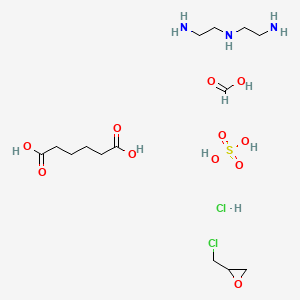
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group attached to a furan ring, a butadienyl chain, and a quinolinecarboxaldehyde hydrazone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone typically involves multi-step organic reactions. One common method includes the condensation of 2-(5-nitro-2-furyl)-1,3-butadiene with 4-quinolinecarboxaldehyde in the presence of a hydrazine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline moiety may also interact with DNA or enzymes, disrupting their function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Nitro-2-furyl)-1,3-butadiene
- 4-Quinolinecarboxaldehyde
- Hydrazone derivatives
Uniqueness
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone is unique due to its combined structural features, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
73987-36-7 |
|---|---|
Formule moléculaire |
C18H14N4O3 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
(E)-[2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]methylidenehydrazine |
InChI |
InChI=1S/C18H14N4O3/c19-20-12-13-11-14(21-17-8-4-3-7-16(13)17)5-1-2-6-15-9-10-18(25-15)22(23)24/h1-12H,19H2/b5-1+,6-2+,20-12+ |
Clé InChI |
YZYDHKTWQAHXGE-NGWFKBEYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])/C=N/N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-])C=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


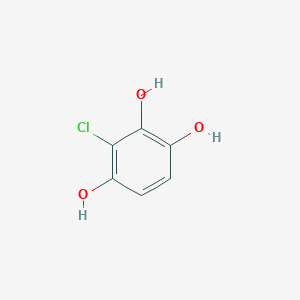
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
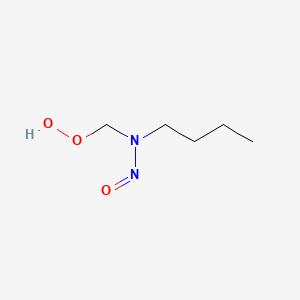
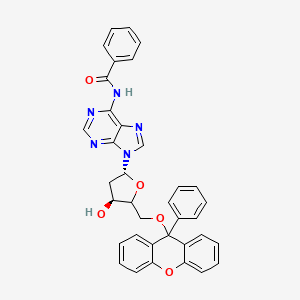

![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
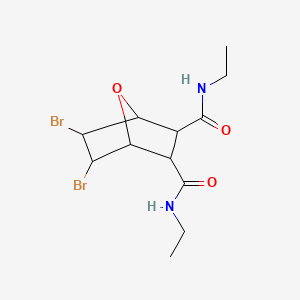
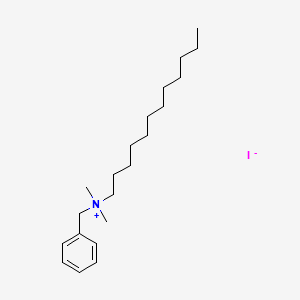
![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
